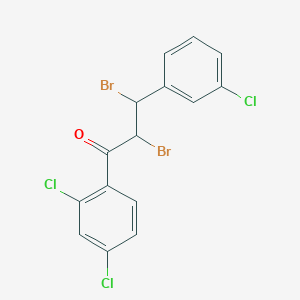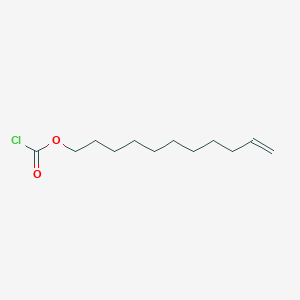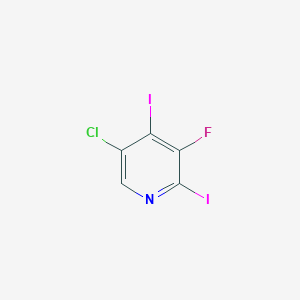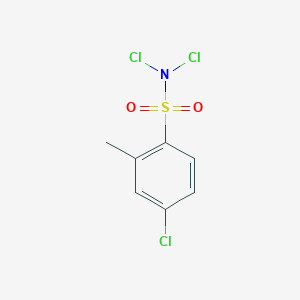![molecular formula C10H9F3O3S B12593357 Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647855-90-1](/img/structure/B12593357.png)
Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H9F3O3S It is a derivative of benzoic acid, where the benzoate group is substituted with a methoxy group at the 4-position and a trifluoromethylsulfanyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate typically involves the esterification of 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethylsulfanyl group to a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The methoxy group can also contribute to the compound’s overall stability and solubility, affecting its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and reactivity.
Methyl 4-trifluoromethylbenzoate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Methyl 3-(trifluoromethyl)benzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
647855-90-1 |
|---|---|
Fórmula molecular |
C10H9F3O3S |
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
methyl 4-methoxy-3-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H9F3O3S/c1-15-7-4-3-6(9(14)16-2)5-8(7)17-10(11,12)13/h3-5H,1-2H3 |
Clave InChI |
KMKBXMTUZNMHCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)



![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)

![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)

